molecular formula C9H10FNO2 B3030746 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone CAS No. 949159-97-1

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone

Cat. No.: B3030746
CAS No.: 949159-97-1
M. Wt: 183.18
InChI Key: YCMWQYFEHIFMAM-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone (CAS 949159-97-1) is a fluorinated acetophenone derivative of high interest in medicinal and synthetic chemistry research. This compound, with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol, serves as a versatile building block for synthesizing various biologically active heterocycles . Its structure, featuring an aromatic ring with amino, fluoro, and methoxy substituents, makes it a key intermediate in the development of novel therapeutic agents. Research into 1,3,4-oxadiazole derivatives, a class of nitrogen-oxygen heterocycles, highlights their significant potential in anticancer drug development . These compounds have demonstrated mechanisms of action that include the inhibition of critical cancer-related enzymes such as thymidylate synthase, topoisomerase II, and telomerase . As a precursor in the synthesis of such pharmacophores, this compound holds substantial value for researchers designing and evaluating new cytotoxic agents. Furthermore, this ketone is instrumental in constructing complex molecular architectures like Schiff bases, which are themselves explored for a range of biological activities . The compound has a predicted boiling point of 312.3±37.0 °C and a density of 1.2±0.1 g/cm3 . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety Information: This chemical is hazardous. Hazard Statements: H301-H311-H331 - Toxic if swallowed, in contact with skin, or if inhaled . Precautionary Measures: Handle with care under an inert atmosphere and store in a dark place at room temperature .

Properties

IUPAC Name

1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMWQYFEHIFMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1N)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676424
Record name 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949159-97-1
Record name 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949159-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-fluoro-5-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino, fluoro, and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate reagents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone exhibits various biological activities, making it a candidate for pharmacological studies. The compound's interactions with specific molecular targets, such as enzymes and receptors, are under investigation. The presence of the fluorine atom and methoxy group may enhance its binding affinity to these targets, suggesting its utility in drug development.

Potential Mechanisms of Action

Studies are ongoing to elucidate the mechanisms by which this compound exerts its effects. Potential mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.

Research Applications

This compound is being explored for various applications in research:

  • Pharmacology : Due to its structural characteristics, it may serve as a lead compound in developing new drugs targeting specific diseases.
  • Biochemistry : Investigations into its interactions with biological molecules can provide insights into enzymatic functions and receptor dynamics.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone with structurally related ethanones, focusing on substituent positions, molecular properties, and biological relevance:

Compound Name CAS Number Molecular Formula Substituents (Position) Melting Point (°C) Key Properties/Applications References
This compound (Target) N/A C₉H₁₀FNO₂* 2-NH₂, 4-F, 5-OCH₃ Not reported High lipophilicity; potential CNS activity
1-(2-Aminophenyl)ethanone 551-93-9 C₈H₉NO 2-NH₂ Not reported Intermediate in dye synthesis
1-(2-Amino-4-chlorophenyl)ethanone 39061-72-8 C₈H₈ClNO 2-NH₂, 4-Cl Not reported Similarity score: 0.80 vs. target
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 5528-13-2 C₈H₉NO₃ 2-OH, 4-OH, 5-NH₂ 137–142 (decomp.) Antioxidant potential; synthesized via nitro reduction
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 2-Cl, 3-OCH₃, 4-OH ~97–98 Antifungal/antibacterial applications
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone N/A C₉H₁₀O₄ 2-OH, 4-OH, 5-OCH₃ Not reported Isolated from Cynanchum wilfordii
1-(4-Fluorophenyl)-2-[(4-methylphenyl)amino]ethanone 146537-21-5 C₁₅H₁₄FNO 4-F (phenyl), 4-CH₃ (aniline) Not reported Potential kinase inhibitor

*Inferred molecular formula based on substituents.

Key Structural and Functional Differences:

Substituent Effects: Fluorine vs. Chlorine: The target’s 4-fluoro group improves metabolic stability compared to 4-chloro analogs (e.g., 39061-72-8), which may exhibit higher reactivity but lower bioavailability . Methoxy vs. Hydroxy: The 5-methoxy group in the target increases lipophilicity compared to hydroxylated analogs (e.g., 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone), which may have higher solubility but lower membrane permeability .

Biological Activity: Fluorinated ethanones, such as the target and S 16924 (a 5-HT1A receptor agonist), demonstrate enhanced blood-brain barrier penetration, suggesting utility in neuropharmacology . Chlorinated derivatives (e.g., 151340-06-6) are more commonly associated with antimicrobial activity due to their electrophilic reactivity .

Synthetic Accessibility :

  • The target’s synthesis likely involves sequential substitutions (e.g., nitration → reduction → fluorination), similar to methods used for 5528-13-2 . In contrast, chloro analogs are often synthesized via direct Friedel-Crafts acylation .

Biological Activity

1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone, also known as 2-amino-4-fluoro-5-methoxyacetophenone, is a compound with the molecular formula C₉H₁₀FNO₂. Its unique structure, characterized by the presence of an amino group, a fluorine atom, and a methoxy group on the phenyl ring, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

The molecular weight of this compound is 183.18 g/mol. The presence of functional groups such as the fluorine atom and methoxy group may enhance its binding affinity to biological targets, making it a candidate for pharmacological applications.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes crucial for cellular functions.
  • Receptor Activation : It could activate or modulate receptor activity, influencing signaling pathways within cells.

Anticancer Activity

This compound has shown promise in anticancer research. For instance, related compounds have demonstrated significant antiproliferative effects in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)0.075
Compound BHs578T (triple-negative breast cancer)0.033
Compound CMDA-MB-231 (breast cancer)0.620

These findings suggest that modifications to the structure of similar compounds can lead to enhanced biological activity .

Antimicrobial Properties

The compound's potential antimicrobial properties are also being investigated. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy are still limited. The interaction with microbial enzymes is a potential area for further research.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Case Study on Anticancer Activity : A study evaluated a series of β-lactam derivatives, some of which shared structural similarities with this compound. These derivatives showed varying degrees of potency against breast cancer cell lines, with some compounds achieving IC50 values in the nanomolar range .
  • Mechanistic Studies : Research has indicated that certain derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins .

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone with high purity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, derivatives like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via literature-reported protocols using substituted aniline precursors and acetylating agents. Key steps include:
  • Precursor preparation : Start with halogenated or methoxy-substituted anilines.
  • Acylation : Use acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dry toluene or acetonitrile) under inert gas .
  • Purification : Distill solvents (e.g., acetonitrile over CaH₂) and employ column chromatography for isolation.
    Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>98% purity recommended for research use).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoro and methoxy groups). For example, the methoxy proton signal appears at ~3.8 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 197.2). Compare with NIST reference data for fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and F content (deviation <0.3% acceptable).
    Example Data : Related ethanones exhibit logP ~1.5 and PSA ~84 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While toxicological data for this specific compound are limited (similar to 1-(2-Amino-6-nitrophenyl)ethanone), adopt precautionary measures:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors (P261) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Conduct risk assessments under institutional guidelines, especially for amine and fluorinated intermediates.

Advanced Research Questions

Q. How can this compound serve as a precursor for cyclometalated palladacycles in catalysis?

  • Methodological Answer : The amino and fluoro groups enable chelation with transition metals. For example:
  • Ligand Design : React with Pd(II) salts (e.g., PdCl₂) in refluxing ethanol to form palladacycles.
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize parameters:
  • Solvent polarity (e.g., DMF vs. THF).
  • Temperature (60–100°C) and catalyst loading (1–5 mol%) .
  • Characterization : Use X-ray crystallography (SHELX suite ) to confirm metal coordination geometry.

Q. What strategies resolve contradictions between computational and experimental solubility data?

  • Methodological Answer : Discrepancies often arise from solvent polarity or crystal packing effects. Address via:
  • Computational Refinement : Use COSMO-RS or DFT (e.g., Gaussian 16) with explicit solvent models.
  • Experimental Validation : Measure solubility in DMSO, methanol, and toluene via gravimetry.
  • Crystallography : Analyze crystal structures (e.g., Acta Crystallographica reports ) to identify intermolecular interactions (e.g., H-bonding with methoxy groups).
    Cross-reference with NIST thermochemical data (e.g., boiling points ) for consistency checks.

Q. How can structural isomers or impurities be identified and separated during synthesis?

  • Methodological Answer : Common impurities include regioisomers (e.g., 4-fluoro vs. 5-fluoro substitution):
  • Analytical Techniques :
  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time shifts indicate isomers).
  • 2D NMR (HSQC, NOESY) : Differentiate substituent positions via cross-peak analysis.
  • Synthetic Controls : Optimize reaction time/temperature to minimize byproducts. For example, extended stirring at 0°C reduces keto-enol tautomerization .
  • Advanced Purification : Employ preparative HPLC or simulated moving bed (SMB) chromatography for large-scale separation.

Data-Driven Research Considerations

Q. How do electronic effects of the fluoro and methoxy groups influence reactivity in electrophilic substitutions?

  • Methodological Answer : The fluoro group (-F) acts as a weak electron-withdrawing meta-director, while the methoxy group (-OMe) is a strong electron-donating para-director. Competitive directing effects can be studied via:
  • Kinetic Studies : Monitor nitration or bromination rates (e.g., using HNO₃/H₂SO₄).
  • Computational Modeling : Calculate Fukui indices (DFT) to predict electrophilic attack sites .
  • Isolation of Products : Characterize major/minor products via GC-MS or X-ray diffraction .

Q. What crystallographic challenges arise when determining the structure of this compound?

  • Methodological Answer : Challenges include:
  • Disorder in Fluorine Positions : Resolve using high-resolution data (Mo-Kα radiation, θ > 25°).
  • Twinned Crystals : Apply SHELXL TWIN commands for refinement .
  • Hydrogen Bonding Networks : Use PLATON to analyze interactions (e.g., N–H···O motifs) .
    Publish CIF files in repositories like the Cambridge Structural Database (CSD) for peer validation.

Contradiction Analysis

Q. How to address discrepancies between NMR and X-ray data for this compound?

  • Methodological Answer : If NMR suggests a planar structure but X-ray shows non-coplanar substituents:
  • Dynamic Effects : Conduct variable-temperature NMR to detect conformational flexibility.
  • Theoretical Calculations : Compare DFT-optimized geometries with crystallographic data .
  • Packing Influences : Analyze crystal packing forces (e.g., π-π stacking) that distort the solution-state structure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone
Reactant of Route 2
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1-(2-Amino-4-fluoro-5-methoxyphenyl)ethanone

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